2-Acetylphenyl cyanate

Vue d'ensemble

Description

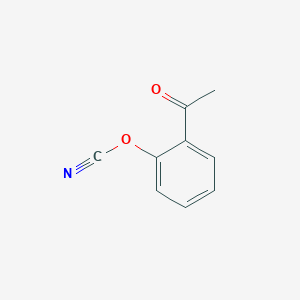

2-Acetylphenyl cyanate is an organic compound characterized by the presence of an acetyl group and a cyanate group attached to a phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylphenyl cyanate typically involves the reaction of 2-acetylphenol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the potential toxicity of cyanogen bromide.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Acetylphenyl cyanate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the cyanate group to an amine group.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted phenyl derivatives

Applications De Recherche Scientifique

Organic Synthesis

2-Acetylphenyl cyanate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through nucleophilic substitution reactions. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biological Studies

Recent research highlights the potential use of this compound in biological applications, particularly in studying enzyme-catalyzed reactions involving cyanate groups. Cyanate has been shown to interact with biological systems, influencing cellular processes such as mitochondrial respiration and cell proliferation at varying concentrations .

Polymer Production

In industrial applications, this compound is utilized in the production of polymers and other materials with specific properties. Its unique functional groups allow for modifications that can enhance material performance, such as thermal stability and mechanical strength.

Case Study 1: Enzyme-Catalyzed Reactions

A study investigated the role of cyanate in enzyme activity modulation. It was found that low concentrations of cyanate can stimulate certain enzymatic pathways, enhancing ATP production and promoting cell growth . This finding opens avenues for further research into therapeutic applications where modulation of enzyme activity is beneficial.

Case Study 2: Polymer Development

Another research effort focused on using this compound to create novel polymeric materials. The compound was incorporated into polymer matrices to improve their thermal properties and chemical resistance, demonstrating its utility in material science.

Mécanisme D'action

The mechanism of action of 2-acetylphenyl cyanate involves its interaction with nucleophiles, leading to the formation of various products. The cyanate group can act as an electrophile, reacting with nucleophiles such as amines or alcohols. The acetyl group can also participate in nucleophilic substitution reactions, leading to the formation of substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

2-Acetylphenol: Lacks the cyanate group but has similar reactivity due to the acetyl group.

Phenyl cyanate: Lacks the acetyl group but has similar reactivity due to the cyanate group.

2-Acetylphenyl isocyanate: Similar structure but with an isocyanate group instead of a cyanate group.

Uniqueness: 2-Acetylphenyl cyanate is unique due to the presence of both acetyl and cyanate groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Activité Biologique

2-Acetylphenyl cyanate, a compound derived from phenolic and isocyanate functionalities, has garnered attention for its diverse biological activities. This article aims to summarize the current understanding of its biological effects, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound can be represented by the following structural formula:

It features an acetyl group attached to a phenyl ring, with a cyanate functional group (-OCN) that contributes to its reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : The presence of the cyanate group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Antitumor Potential : Similar compounds have shown promise in inhibiting tumor growth by inducing apoptosis or disrupting cell cycle progression.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. A study demonstrated that treatment with this compound led to a decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at concentrations as low as 10 µM. The compound was found to activate caspase pathways, leading to programmed cell death.

Antimicrobial Activity

In vitro assays have revealed that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's reactivity and biological activity.

- Cyanate Group Influence : The cyanate moiety is essential for the antimicrobial and anticancer activities observed, as it may facilitate interactions with biological macromolecules.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Antioxidant | Reduces oxidative stress |

Case Studies

- Breast Cancer Study : In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (20 µM).

- Bacterial Inhibition Study : A series of tests were conducted against E. coli. The compound demonstrated bactericidal activity at concentrations above the MIC, suggesting its potential as an antibacterial agent.

Propriétés

IUPAC Name |

(2-acetylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(11)8-4-2-3-5-9(8)12-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWSOVMHQQAFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614895 | |

| Record name | 2-Acetylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-22-9 | |

| Record name | 2-Acetylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.